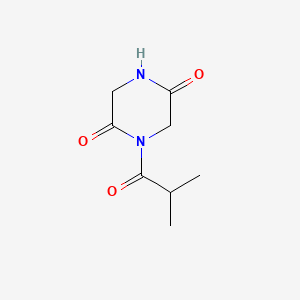

1-(2-Methylpropanoyl)piperazine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-Methylpropanoyl)piperazine-2,5-dione” is a chemical compound with the molecular formula C8H12N2O3. It is also known as 1-methylpiperazine-2,5-dione . The compound features a six-membered ring containing two amide groups at opposite positions in the ring .

Synthesis Analysis

The synthesis of substituted piperazine-2,5-diones involves cyclising dipeptides or building from the already established core . A facile and efficient route to synthesize N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates was developed via a post-Ugi cascade reaction .Molecular Structure Analysis

The InChI code for 1-methylpiperazine-2,5-dione is 1S/C5H8N2O2/c1-7-3-4(8)6-2-5(7)9/h2-3H2,1H3,(H,6,8) . This indicates the presence of a six-membered ring with two amide groups at opposite positions .Chemical Reactions Analysis

The piperazine-2,5-dione moiety is a useful scaffold for functionalisation to generate bioactive molecules . The Ugi reaction is a versatile and highly efficient tool for the preparation of novel drug scaffolds from commercially available starting materials with high atom economy .Physical And Chemical Properties Analysis

The compound has a molecular weight of 184.195. It is a powder with a melting point of 135-139 degrees Celsius .Safety and Hazards

Direcciones Futuras

The piperazine-2,5-dione pharmacophore is an important class of bioactive agents. Therefore, a facile and economic protocol for the synthesis of new and diverse molecules bearing the piperazine-2,5-dione motif is highly demanded . This opens up new avenues for the discovery of pancreatic cancer drug candidates .

Propiedades

IUPAC Name |

1-(2-methylpropanoyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-5(2)8(13)10-4-6(11)9-3-7(10)12/h5H,3-4H2,1-2H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRXNHSELQAIRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CC(=O)NCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20668202 |

Source

|

| Record name | 1-(2-Methylpropanoyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylpropanoyl)piperazine-2,5-dione | |

CAS RN |

151079-68-4 |

Source

|

| Record name | 1-(2-Methylpropanoyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt](/img/no-structure.png)

![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)